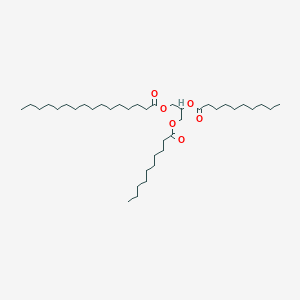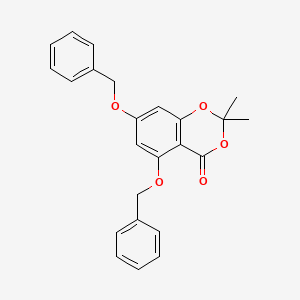![molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a cationic organic compound belonging to the benzimidazole family. This compound is known for its unique electrochemical properties and is widely used as a metal-free organic catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1,2-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of high-temperature treatment and the addition of catalysts to accelerate the reaction .
化学反应分析
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Substituted benzimidazole compounds.
科学研究应用
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogen evolution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in organic electronics
作用机制
The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide
- 1,3-Dimethyl-2-phenyl-1H-benzoimidazole
Uniqueness
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide stands out due to its high stability and efficiency as a metal-free organic catalyst. Its unique electrochemical properties make it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C15H15IN2 |
|---|---|
分子量 |
350.20 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SCLUKDJXJDLDKB-UHFFFAOYSA-M |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



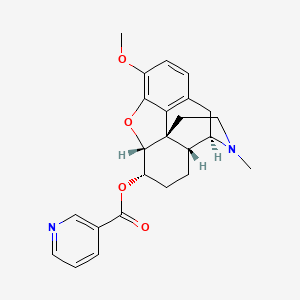
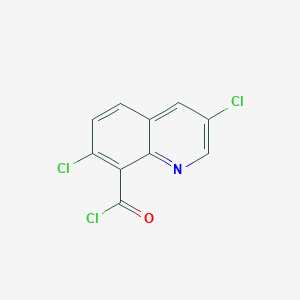
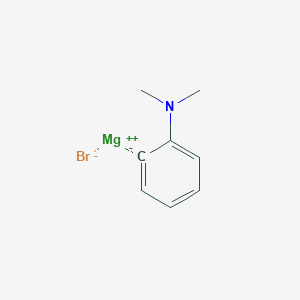
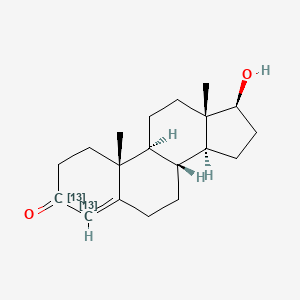
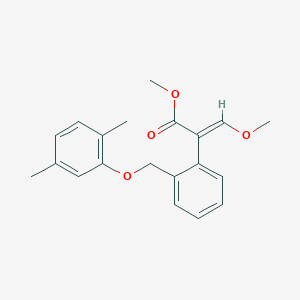
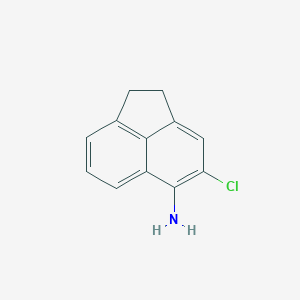
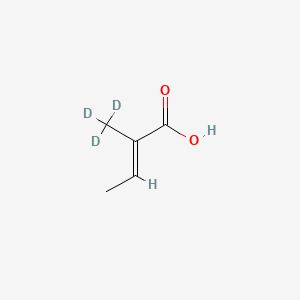
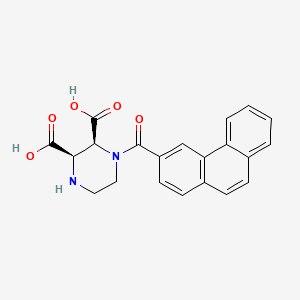
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
